1H-Indole-3-acetic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, methyl ester, monohydrochloride

Übersicht

Beschreibung

1H-Indole-3-acetic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, methyl ester, monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H25ClN2O4 and its molecular weight is 356.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1H-Indole-3-acetic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, methyl ester, monohydrochloride (commonly referred to as MeIAA) is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone belonging to the auxin class. This compound has garnered attention for its potential biological activity, particularly in plant growth regulation and its interactions with various biological systems. This article provides a detailed overview of the biological activity of MeIAA, including its biosynthetic pathways, physiological effects, and relevant case studies.

Chemical Structure and Properties

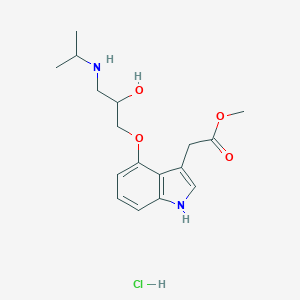

MeIAA is characterized by its indole structure, which is modified with an alkyl amine and a hydroxyl group. The structural formula can be represented as follows:

Table 1: Key Properties of MeIAA

| Property | Value |

|---|---|

| Molecular Weight | 274.75 g/mol |

| Solubility | Soluble in water |

| pH | 5.0 - 7.0 |

| Melting Point | Not specified |

Role as a Plant Hormone

MeIAA functions primarily as a plant growth regulator . It influences several physiological processes, including:

- Cell elongation : Promotes growth by facilitating cell elongation.

- Apical dominance : Regulates the growth of lateral buds.

- Tissue differentiation : Affects the development of various plant tissues.

In plants, MeIAA is thought to be converted into active IAA through hydrolysis, which is catalyzed by specific esterases present in plant tissues . This conversion underscores the importance of MeIAA as a precursor in auxin biosynthesis.

The biological activity of MeIAA is largely attributed to its conversion to IAA. IAA binds to specific receptors in plant cells, triggering signal transduction pathways that lead to physiological responses such as:

- Root development : Enhances root length and biomass.

- Fruit development : Influences fruit set and maturation.

Study on Microbial Production of IAA

A study conducted on Enterobacter species demonstrated that these bacteria could produce significant amounts of IAA through various biosynthetic pathways. The researchers isolated strains capable of synthesizing IAA at concentrations exceeding 3000 μg/mL. This microbial production was linked to enhanced growth parameters in maize plants, including increased root length and overall biomass .

Hydrolysis Studies

Research investigating the hydrolysis of MeIAA revealed that it is an inactive form of IAA until it undergoes enzymatic conversion. The study identified several esterase enzymes responsible for this conversion, highlighting the biochemical pathways involved in auxin activation within plants .

Table 2: Summary of Biological Effects Observed with MeIAA

Wissenschaftliche Forschungsanwendungen

Auxin Activity

This compound is structurally related to indole-3-acetic acid (IAA), a well-known plant hormone classified as an auxin. Auxins play critical roles in regulating plant growth and development by influencing processes such as:

- Cell Division and Elongation : Indole derivatives can stimulate cell elongation and division, which are essential for root and shoot growth.

- Apical Dominance : They help maintain the dominance of the main shoot over lateral shoots.

- Tissue Differentiation : Auxins are involved in the differentiation of vascular tissues.

Table 1: Effects of Indole Derivatives on Plant Growth

| Compound | Effect | Reference |

|---|---|---|

| IAA | Promotes root formation | |

| 1H-Indole-3-acetic acid analog | Enhances shoot elongation | |

| Synthetic auxins | Regulate fruit development |

Research Findings

Research indicates that synthetic auxins can be utilized to manipulate plant growth patterns effectively. For instance, studies have shown that applying these compounds can lead to increased biomass in crops under controlled conditions.

Cognitive Function Studies

Recent studies have investigated the impact of IAA on cognitive functions in patients undergoing hemodialysis. The findings suggest a correlation between elevated levels of IAA and impaired cognitive performance, indicating potential implications for managing cognitive health in chronic kidney disease patients .

Immunological Effects

Indole derivatives have been studied for their immunological properties. Specifically, IAA has been explored as an apoptosis-inducing ligand in targeted cancer therapies. Research has indicated that IAA can activate specific signaling pathways leading to cell death in cancer cells, making it a candidate for further therapeutic development .

Table 2: Medical Research on Indole Derivatives

| Study Focus | Findings | Reference |

|---|---|---|

| Cognitive impairment in HD patients | Higher IAA levels linked to lower cognitive scores | |

| Cancer therapy potential | Induces apoptosis in cancer cells |

Modulation of Gut Microbiota

Indole-3-acetic acid has been shown to influence gut microbiota composition positively. In animal models, it has been found to alleviate symptoms of inflammatory diseases such as ankylosing spondylitis by modulating intestinal homeostasis and reducing inflammation .

Case Study

In a controlled study involving mice with induced ankylosing spondylitis, administration of IAA resulted in decreased disease severity and improved intestinal barrier function. This highlights the compound's potential role in managing autoimmune diseases through microbiota modulation.

Table 3: Microbiota Studies Involving Indole Derivatives

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Basic hydrolysis : Reacting with aqueous NaOH or KOH yields the corresponding carboxylic acid.

-

Acidic hydrolysis : Concentrated HCl or H₂SO₄ may cleave the ester bond, though competing reactions (e.g., indole ring protonation) could occur.

Example Reaction:

Supporting Data :

-

Methyl indole-3-acetate (structurally related) undergoes hydrolysis to indole-3-acetic acid under alkaline conditions .

-

The parent compound (CID 3072994) lacks the hydrochloride group, suggesting similar reactivity for the ester .

Amine-Alcohol Interactions

The 2-hydroxy-3-(isopropylamino)propoxy side chain enables multiple reactions:

-

Intramolecular cyclization : Under dehydration conditions (e.g., H₂SO₄), the hydroxyl and amine groups may form an oxazolidine ring.

-

Salt formation : The hydrochloride salt can exchange anions (e.g., with AgNO₃ to form AgCl precipitate and a nitrate salt).

Example Reaction:

Supporting Data :

Indole Ring Reactivity

The indole nucleus participates in electrophilic substitution, particularly at the 2-, 4-, and 6-positions:

| Reaction Type | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5- or 6- | Nitroindole derivative |

| Sulfonation | H₂SO₄/SO₃ | 5- | Indole sulfonic acid |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 2- | Halogenated indole |

Supporting Data :

-

Indole-3-acetic acid derivatives undergo nitration and halogenation at predictable positions .

-

Substituents on the indole ring (e.g., the propoxy chain) direct electrophiles to less hindered positions .

Oxidation of the Hydroxyl Group

The secondary alcohol in the propoxy chain can be oxidized to a ketone using reagents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC):

Limitations :

-

Overoxidation risks exist with strong oxidizing agents.

-

The hydrochloride group may require neutralization before oxidation.

Supporting Data :

Nucleophilic Substitution at the Propoxy Chain

The hydroxyl group can be converted to a better leaving group (e.g., tosylate) for SN₂ reactions:

| Step | Reagents | Product |

|---|---|---|

| Tosylation | Tosyl chloride/pyridine | Tosylate intermediate |

| Displacement | NaN₃, NaCN, or amines | Azide, nitrile, or alkylated product |

Example Reaction:

Supporting Data :

Thermal and pH Stability

-

Thermal decomposition : Heating above 200°C may degrade the indole ring or ester group.

-

pH sensitivity : The compound is stable in acidic conditions (due to HCl salt) but may decompose in strong bases.

Key Stability Data :

| Condition | Observation |

|---|---|

| pH < 3 | Stable (protonated amine) |

| pH 7–9 | Partial hydrolysis of ester/amine |

| Aqueous solution | Hydrolyzes over days at room temperature |

Synthetic Pathways

The compound is likely synthesized via:

-

Alkylation : Reacting 4-hydroxyindole-3-acetic acid methyl ester with epichlorohydrin.

-

Amination : Adding isopropylamine to the epoxide intermediate.

-

Salt formation : Treating with HCl to yield the monohydrochloride .

Reaction Scheme :

Eigenschaften

IUPAC Name |

methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indol-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4.ClH/c1-11(2)18-9-13(20)10-23-15-6-4-5-14-17(15)12(8-19-14)7-16(21)22-3;/h4-6,8,11,13,18-20H,7,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWLLKYAOAVBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C(=CN2)CC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932570 | |

| Record name | Methyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indol-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145313-41-3 | |

| Record name | 1H-Indole-3-acetic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, methyl ester, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145313413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indol-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.